amphidinolide B1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H50O8 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(1S,2E,6E,10S,12R,13S,14R,17S,19R,20E,24R,26S)-13,14,17,19-tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione |
InChI |
InChI=1S/C32H50O8/c1-19-13-20(2)15-28-27(40-28)12-10-8-9-11-21(3)31(37)39-24(6)16-22(4)29(35)30(36)26(34)17-25(33)18-32(7,38)23(5)14-19/h10-12,14,20,22,24-25,27-30,33,35-36,38H,1,8-9,13,15-18H2,2-7H3/b12-10+,21-11+,23-14+/t20-,22-,24+,25-,27+,28+,29+,30+,32-/m1/s1 |
InChI Key |
PYXZGBVSQBXPDQ-GYAOARDBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H](O2)/C=C/CC/C=C(/C(=O)O[C@H](C[C@H]([C@@H]([C@H](C(=O)C[C@H](C[C@@](/C(=C/C(=C)C1)/C)(C)O)O)O)O)C)C)\C |
Canonical SMILES |
CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C |
Synonyms |
amphidinolide B amphidinolide D |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Amphidinolide B1
Cultivation and Extraction Protocols from Dinoflagellate Symbionts
The producing organism, Amphidinium sp., is a symbiotic dinoflagellate found within the tissues of the Okinawan marine flatworm Amphiscolops sp. researchgate.netnih.gov To obtain sufficient quantities of the target compound for structural analysis, laboratory cultivation of the dinoflagellate is essential.
The algal symbionts are isolated and grown in large-scale liquid cultures. A typical cultivation protocol involves incubating the dinoflagellate (e.g., strain Y-25) at 25°C for approximately two weeks. clockss.orgscispace.com The culture medium consists of seawater enriched with specific nutrients, such as the ES nutrient supplement, under controlled illumination and agitation to promote cell growth. clockss.orgjst.go.jp
Once the culture reaches an appropriate density, the algal cells are harvested. The wet biomass is then subjected to an exhaustive extraction process to isolate the lipophilic secondary metabolites. The harvested cells are typically extracted with a solvent mixture of methanol (B129727) and toluene (B28343), often in a 3:1 ratio. clockss.orgscispace.com This mixture efficiently disrupts the cells and dissolves a broad range of metabolites. The resulting crude extract is then partitioned. By adding an aqueous solution (such as 1M NaCl) to the extract, a separation is induced between the aqueous and organic phases. The toluene-soluble fraction, containing amphidinolide B1 and other nonpolar compounds, is collected for further purification. clockss.orgscispace.com
Table 1: Summary of Cultivation and Extraction Protocol for this compound
| Step | Description | Details |
|---|---|---|
| Organism | Marine Dinoflagellate | Amphidinium sp. (symbiont of flatworm Amphiscolops sp.) researchgate.netnih.gov |
| Cultivation | Laboratory Culture | Seawater medium with ES nutrient supplement, 25°C for 14 days. clockss.org |
| Harvesting | Cell Collection | Centrifugation or filtration of the culture volume. |
| Extraction | Solvent Extraction | Wet biomass extracted with a Methanol/Toluene (3:1) mixture. clockss.orgscispace.com |
| Partitioning | Liquid-Liquid Extraction | The crude extract is partitioned between the toluene layer and an aqueous layer. clockss.org |
| Result | Crude Extract | The toluene-soluble fraction is concentrated for purification. clockss.orgscispace.com |
Chromatographic Purification Techniques for this compound Isolation
The crude toluene-soluble extract contains a complex mixture of pigments, lipids, and other secondary metabolites, from which this compound must be isolated in high purity. This is achieved through a multi-step chromatographic process.
The initial purification step typically involves column chromatography over a normal-phase adsorbent like silica (B1680970) gel. clockss.org Elution with a solvent gradient, such as chloroform-methanol, separates the compounds based on polarity, providing a fraction enriched with amphidinolides. clockss.org This is often followed by gel filtration chromatography, for instance, using Sephadex LH-20 with a chloroform-methanol eluent, which separates molecules based on their size. clockss.org
The final and most critical stage of purification is accomplished using High-Performance Liquid Chromatography (HPLC). clockss.org Reversed-phase HPLC, utilizing a C18 or octadecylsilyl (ODS) column, is particularly effective. clockss.orgscispace.com Isocratic or gradient elution with solvent systems like aqueous methanol or acetonitrile (B52724) successfully resolves the various amphidinolide congeners, yielding pure this compound. clockss.org The process is monitored by a UV detector, as the molecule contains chromophores that absorb light at specific wavelengths. clockss.org
Table 2: Chromatographic Purification Sequence for this compound
| Stage | Technique | Stationary Phase | Mobile Phase Example |
|---|---|---|---|
| Initial | Column Chromatography | Silica Gel | Chloroform/Methanol (95:5) clockss.org |
| Intermediate | Gel Filtration | Sephadex LH-20 | Chloroform/Methanol (1:1) clockss.org |
| Final | Reversed-Phase HPLC | ODS / C18 clockss.orgscispace.com | 88% Methanol clockss.org |
Spectroscopic Methods for Structural Determination and Confirmation
Once isolated, the precise structure of this compound was determined using a suite of modern spectroscopic techniques. Each method provided critical pieces of information that, when combined, revealed the molecule's planar structure, molecular formula, and complex stereochemistry.
NMR spectroscopy was fundamental to establishing the planar structure and providing initial insights into the relative stereochemistry of this compound. One-dimensional (¹H and ¹³C) NMR spectra revealed the number and types of protons and carbons in the molecule. nih.gov
To assemble the molecular framework, a series of two-dimensional (2D) NMR experiments were employed. These are standard techniques for elucidating the structures of complex natural products. clockss.org
¹H-¹H COSY (Correlation Spectroscopy) identified proton-proton coupling networks, allowing for the connection of adjacent atoms.
HSQC (Heteronuclear Single Quantum Coherence) correlated each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) showed couplings between protons and carbons separated by two or three bonds, which was crucial for connecting the fragments identified by COSY and establishing the macrocyclic ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) detected protons that are close in space, providing essential data for determining the relative configuration of stereocenters and the geometry of double bonds. scispace.com
While NMR data provided strong evidence for the molecule's structure, the most definitive determination of the relative stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis. nih.govnih.govoregonstate.edu This powerful technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of the electron density within the molecule, unambiguously establishing the spatial arrangement of every atom relative to all others. It was this X-ray crystallographic data that led to the revision of the initially proposed structure and confirmed the relative configurations of the multiple stereogenic centers in the macrocycle. nih.gov
The elemental composition of this compound was determined using high-resolution mass spectrometry (HRMS), typically with an electrospray ionization (ESI) source. jst.go.jpsemanticscholar.org HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy. This precision allows for the calculation of a unique molecular formula from the measured mass. For this compound, this analysis confirmed its molecular formula as C₃₃H₅₂O₇.
Table 3: Spectroscopic Methods in the Structural Elucidation of this compound
| Method | Abbreviation | Purpose |
|---|---|---|
| Nuclear Magnetic Resonance | ¹H, ¹³C NMR | Identifies types and number of protons and carbons. nih.gov |
| Correlation Spectroscopy | COSY | Maps proton-proton spin-coupling networks. clockss.org |
| Heteronuclear Multiple Bond Correlation | HMBC | Connects molecular fragments via long-range C-H couplings. clockss.org |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Determines spatial proximity of protons for relative stereochemistry. scispace.com |
| X-ray Crystallography | - | Provides definitive relative stereochemistry of all chiral centers. nih.govnih.gov |
X-ray Crystallographic Analysis for Relative Stereochemistry Elucidation
Chemical Degradation Studies for Absolute Stereochemistry Assignment
With the planar structure and relative stereochemistry established, the final challenge was to determine the absolute configuration of each of the nine stereocenters. This was accomplished through a combination of chemical degradation and chiral analysis. nih.govnih.gov
A key strategy involved the selective cleavage of the this compound molecule to produce smaller, stereochemically defined fragments that could be more easily analyzed. clockss.org In one reported procedure, a methanol adduct of amphidinolide B was used. clockss.org The C8-C9 vicinal diol was cleaved using sodium periodate (B1199274) (NaIO₄), followed by reduction with sodium borohydride (B1222165) (NaBH₄) and subsequent acetylation. This sequence yielded a smaller fragment corresponding to the C-22 to C-26 portion of the original molecule. clockss.org
The absolute stereochemistry of this degradation product was then determined by comparing it to authentic, synthetically prepared samples of both possible enantiomers using chiral HPLC analysis. The natural fragment was found to co-elute with the (+)-enantiomer, establishing the C-22 to C-26 fragment as having (23R, 25S)-configurations. clockss.org By relating this known absolute stereochemistry back to the established relative stereochemistry of the entire molecule from X-ray crystallography, the absolute configuration of all nine stereocenters in this compound was definitively assigned as 8S, 9S, 11R, 16R, 18S, 21R, 22S, 23R, and 25S. researchgate.netclockss.org
Structural Revision Research for this compound and Related Congeners
The structural elucidation of this compound and its congeners has been a complex process, marked by initial misassignments and subsequent revisions driven by advanced spectroscopic techniques and, most decisively, by total synthesis. This section details the key research findings that led to the currently accepted structures of these intricate marine macrolides.
Structural Revision of this compound
Amphidinolide B was first isolated from the dinoflagellate Amphidinium sp. by Kobayashi and coworkers in 1987. clockss.org Based on spectroscopic analysis, they proposed a planar structure for this 26-membered macrolide. clockss.orgnih.gov However, this initial structural assignment was soon found to require correction.
A partial structural revision was reported in 1989. clockss.org The definitive structural elucidation came in 1994 when Shimizu and coworkers re-isolated the compound, which they renamed this compound. clockss.orgnih.govacs.org Through X-ray crystallographic analysis, the relative stereochemistry of its nine stereogenic centers was established. nih.govoregonstate.edunih.govnih.govsemanticscholar.org This analysis revealed a distinctive rectangular shape for the macrolide, stabilized by an internal hydrogen bond between the hydroxyl group at C26 and the oxygen atom of the epoxide ring. semanticscholar.org
A key correction in the revised structure of this compound was the relocation of a methyl group within the diene system to the C15 position. nih.gov The absolute stereochemistry of this compound was ultimately confirmed through the chemical synthesis of a degradation product. nih.govnih.govsemanticscholar.org The identity of the original amphidinolide B and the newly characterized this compound was confirmed by direct comparison of their HPLC and ¹H NMR data. clockss.org
Table 1: Timeline of this compound Structural Elucidation
| Year | Key Finding | Researchers |
|---|---|---|
| 1987 | Initial isolation and proposal of planar structure for amphidinolide B. | Kobayashi et al. |
| 1989 | Partial structural revision reported. | Not specified in results |
| 1994 | Re-isolation, renaming to this compound, and determination of relative stereochemistry by X-ray crystallography. | Shimizu et al. |
| 1994 | Confirmation of absolute stereochemistry via synthesis of a degradation product. | Shimizu et al. |
Structural Revision of Amphidinolide B Congeners
The challenges in correctly assigning the structures of amphidinolides extended to its closely related congeners, most notably amphidinolide B2 and amphidinolide H2.
Amphidinolide H2: A similar situation arose with amphidinolide H2. A research group led by Fürstner developed a highly convergent and catalysis-based route for the synthesis of several amphidinolides of the B, G, and H series. nih.govh2chemistry.com When they completed the total synthesis of the putative structure of amphidinolide H2, they found that the spectroscopic data of their synthetic molecule did not match the data reported for the natural isolate. nih.govh2chemistry.com This inconsistency prompted a re-evaluation of the original structural assignment. Based on their synthetic and spectroscopic findings, Fürstner's group proposed a revised structure for amphidinolide H2, which was consistent with the reported data. nih.govh2chemistry.comacademictree.orgacs.orgacs.orggoogle.fr
These instances highlight the pivotal role of total synthesis in the definitive structural verification of complex natural products like the amphidinolides. While modern spectroscopic methods such as NMR and X-ray crystallography are powerful tools, the unambiguous confirmation of a proposed structure often rests on its successful chemical synthesis. mdpi.com
Table 2: Summary of Structural Revisions for Amphidinolide Congeners
| Compound | Initially Proposed Structure | Basis for Revision | Key Research Group |
|---|---|---|---|
| Amphidinolide B2 | C18 epimer of this compound | Discrepancies between synthetic and natural product spectroscopic data. | Carter et al. |
| Amphidinolide H2 | Putative structure based on spectroscopic data. | Inconsistency between synthetic and natural product spectroscopic data. | Fürstner et al. |
Biosynthetic Pathway Investigations of Amphidinolide B1
Precursor Incorporation Studies (e.g., Radiolabeled Acetates)
To elucidate the building blocks of the amphidinolide B carbon skeleton, feeding experiments utilizing 13C-labeled precursors have been instrumental. Studies on amphidinolide B, a closely related compound, involved the administration of [1-¹³C], [2-¹³C], and [1,2-¹³C₂] sodium acetates to cultures of Amphidinium sp. nih.gov. Subsequent analysis of the ¹³C-NMR data from the enriched amphidinolide B samples revealed a complex incorporation pattern.
The results demonstrated that acetate (B1210297) serves as a primary precursor, which is characteristic of polyketide biosynthesis. mdpi.comresearchgate.net However, the pattern of incorporation was not straightforward. The analysis suggested that the backbone of amphidinolide B is assembled from multiple polyketide chains and involves unusual modifications. nih.gov
Key findings from the labeling studies on amphidinolide B are summarized below:
| Precursor | Observation | Implication |
| [1-¹³C] Sodium Acetate | Enrichment at specific carbonyl carbons. | Identifies carbons derived from the carboxyl group of acetate. |
| [2-¹³C] Sodium Acetate | Enrichment at specific methyl and methylene (B1212753) carbons. | Identifies carbons derived from the methyl group of acetate. nih.gov |
| [1,2-¹³C₂] Sodium Acetate | Intact C₂ units were observed, but also many isolated ¹³C signals. | Indicates both intact incorporation of acetate units and cleavage events. nih.gov |
These studies revealed that the biosynthesis involves not only the standard condensation of acetate units but also several unconventional steps, such as the incorporation of isolated C1 units derived from the C-2 of acetate and the presence of "m-m" (methyl-methyl) and "m-m-m" units, which are also derived exclusively from the C-2 of acetate. nih.gov
Polyketide Synthase (PKS) Hypotheses in Amphidinolide B1 Formation
Based on the precursor incorporation data, a biosynthetic pathway for amphidinolide B has been proposed, which is catalyzed by a highly complex Type I Polyketide Synthase (PKS). The labeling patterns strongly suggest that amphidinolide B is not formed from a single, linear polyketide chain. Instead, it is hypothesized to be generated from the assembly of three separate polyketide chains. nih.gov
The biosynthesis of dinoflagellate polyketides, including amphidinolides, is known to require additional enzymatic reactions during the elongation steps or post-PKS modifications. mdpi.com The formation of amphidinolide B involves multiple cleavage events of the polyketide backbone, which explains the presence of isolated C1 units. nih.govmdpi.com Furthermore, the existence of branched C1 units and unusual "m-m" and "m-m-m" units points towards a sophisticated PKS machinery with unique domain organization and catalytic functions that differ significantly from canonical PKS systems. nih.gov The cloning of polyketide synthase genes from an amphidinolide-producing Amphidinium sp. has been reported, paving the way for future genetic and enzymatic characterization of this unique biosynthetic pathway. mdpi.com
Comparative Biosynthesis with Structurally Related Amphidinolides
The genus Amphidinium produces a wide array of structurally diverse amphidinolides, and comparative biosynthetic studies have highlighted both common themes and significant divergences in their formation. mdpi.comh2chemistry.com
The labeling pattern of amphidinolide B shows distinct differences when compared to amphidinolide H, another closely related 26-membered macrolide. nih.gov Although they share a similar carbon backbone, the acetate incorporation patterns are not identical. For instance, the C16–C19 segment of amphidinolide B exhibits a "cm–cm" (carboxyl-methyl) sequence from acetate incorporation, whereas the same region in amphidinolide H shows a "m–cm–c" (methyl-carboxyl-methyl) arrangement, indicating variations in the PKS modules responsible for their assembly. mdpi.com
Feeding experiments with other amphidinolides have revealed further biosynthetic intricacies:
Amphidinolide T1 : Biosynthesis of this 19-membered macrolide also involves the assembly of multiple polyketide chains (four in this case), an isolated C1 unit from C-2 of acetate, and three unusual C₂ units derived solely from the C-2 of acetate. acs.org This suggests that the complex, fragmented biosynthetic strategy is a recurring feature in this class of molecules.
Amphidinolide J : This 15-membered macrolide is derived from nine intact acetate units but also features two acetate cleavage sites and four branched carbons. mdpi.com
Amphidinolides X and Y : Evidence suggests that amphidinolide Y is a direct biogenic precursor to amphidinolide X, with the transformation involving an oxidative cleavage of a C-C bond. mdpi.com This highlights the role of post-PKS tailoring enzymes in generating structural diversity within the amphidinolide family.
A comparative overview of the biosynthetic features of several amphidinolides is presented in the table below.
| Amphidinolide | Macrocycle Size | Key Biosynthetic Features |
| Amphidinolide B | 26-membered | Derived from three polyketide chains; involves C1 units from acetate C-2 and "m-m"/"m-m-m" units. nih.gov |
| Amphidinolide H | 26-membered | Different acetate incorporation pattern in the C16-C19 region compared to Amphidinolide B. nih.govmdpi.com |
| Amphidinolide G | 27-membered | Structurally related to the B and H series, differing in the macrocycle size. h2chemistry.com |
| Amphidinolide J | 15-membered | Formed from nine intact acetate units with two cleavage sites. mdpi.com |
| Amphidinolide T1 | 19-membered | Assembled from four polyketide chains with unusual C1 and C2 units derived from acetate C-2. acs.org |
These comparative studies underscore the remarkable versatility of the PKS machinery in Amphidinium dinoflagellates, which employs a "mix-and-match" strategy of polyketide chain assembly, cleavage, and modification to generate a rich diversity of complex macrolides. mdpi.comh2chemistry.com
Total Synthesis Strategies and Methodologies for Amphidinolide B1
Retrosynthetic Analysis Approaches to the 26-Membered Macrolactone Core
The complexity of amphidinolide B1 necessitates a highly convergent retrosynthetic strategy, breaking the molecule down into several manageable fragments that can be synthesized independently and later coupled. Various research groups have proposed distinct approaches to dissect the 26-membered macrolactone core, each highlighting different key bond formations for fragment coupling and macrocyclization.
One prominent strategy involves four key disconnections: a Mitsunobu-type esterification for the final macrolactonization, a Suzuki-Miyaura coupling to form the C12–C13 bond, a diastereoselective aldol (B89426) reaction to create the C18–C19 linkage, and a Horner–Wadsworth–Emmons reaction to construct the C2–C3 double bond. nih.gov This approach divides the molecule into three main fragments.
Another retrosynthetic plan begins with the disconnection of the C8-C9 epoxide, revealing a precursor aldehyde. nih.gov Subsequent cleavage of the ester linkage at C25 and the C18-C19 bond via a retro-aldol reaction breaks the molecule into key subunits, including a C1-C8 keto phosphonate (B1237965) and two alcohol fragments. nih.gov This strategy focuses on a late-stage installation of the sensitive epoxy alkene moiety.
A third approach also utilizes an aldol reaction and a Suzuki-Miyaura coupling but proposes a different fragmentation pattern. This strategy involves two primary carbon-carbon bond-forming reactions and one carbon-oxygen bond formation (macrolactonization) to assemble three key fragments. nih.gov The emphasis here is on minimizing the number of challenging carbon-carbon bond formations in the late stages of the synthesis. nih.gov More recent strategies have also employed ring-closing metathesis (RCM) to form the macrocycle, showcasing the evolution of synthetic methodologies applied to this complex target. nih.gov
Fragment Synthesis Methodologies
The successful execution of any total synthesis of this compound hinges on the efficient and stereocontrolled preparation of its constituent chiral fragments. These syntheses employ a wide array of modern asymmetric reactions to install the numerous stereocenters with high fidelity.
Stereoselective Synthesis of Key Chiral Building Blocks
The creation of the chiral building blocks for this compound relies on a diverse toolkit of stereoselective reactions. For instance, the C9 stereocenter has been established using an asymmetric hetero-ene reaction. nih.govresearchgate.net To construct other fragments, a palladium- and boron-cocatalyzed dynamic kinetic asymmetric transformation (DYKAT) has been effectively used to prepare a differentially protected alcohol with high regio- and enantioselectivity (90% yield and 94% ee). nih.gov
Other notable methods include Brown's asymmetric crotylation to set 1,3-diol relationships and the Sharpless kinetic resolution of racemic allylic alcohols to obtain desired enantiomerically enriched epoxides. nih.gov The synthesis of the C19–C26 subunit has been achieved using both Evans' boron-mediated aldol reactions and Crimmins' titanium-mediated aldol reactions, starting from chiral auxiliaries. nih.govnih.gov These examples underscore the necessity of leveraging a broad spectrum of asymmetric techniques to access the optically pure fragments required for the total synthesis.
Development of Advanced Asymmetric Synthesis Protocols
The construction of the polyketide backbone of this compound has served as a platform for the application and development of advanced asymmetric synthesis protocols.
Asymmetric Aldol Reactions in Polyketide Construction
Diastereoselective aldol reactions are pivotal for constructing the carbon-carbon bonds within the polyketide chain of this compound, particularly for establishing the critical C18 stereocenter. nih.govnih.gov Research groups have developed highly diastereoselective aldol reactions between complex aldehyde and methyl ketone fragments to form the C18-C19 linkage. nih.gov Both chelation-controlled and non-chelation models have been explored to control the stereochemical outcome. nih.gov For example, a boron-mediated aldol reaction utilizing an oxazolidinone chiral auxiliary has been used to produce the desired syn,syn adduct for the C21–C23 segment in good yield. nih.gov In another instance, the stereoselectivity of a lithium diisopropylamide (LDA)-mediated aldol coupling was significantly improved by the addition of tetramethylethylenediamine (TMEDA) and by lowering the reaction temperature to -100 °C. nih.gov The choice between Evans' boron-mediated and Crimmins' titanium-mediated protocols has also been shown to unexpectedly influence the stereochemical outcome, providing either syn or anti aldol products, respectively, for the C19-C26 subunit. nih.govnih.gov
Asymmetric Allylic Alkylation Strategies
Palladium-catalyzed asymmetric allylic alkylation (AAA) has been a key method for installing specific stereocenters in this compound fragments. snnu.edu.cnrsc.orguwindsor.ca This reaction is particularly crucial for setting the C16 stereochemistry. nih.govresearchgate.net In one approach, a palladium- and boron-cocatalyzed dynamic kinetic asymmetric transformation of racemic isoprene (B109036) monoxide was used to generate a key chiral alcohol intermediate with high enantioselectivity. nih.gov The AAA reaction, often employing a chiral ligand to control the stereochemical outcome, allows for the enantioselective formation of carbon-carbon bonds under relatively mild conditions, making it a powerful tool in complex natural product synthesis. nih.govacs.org
Asymmetric Epoxidation and Dihydroxylation Methods
The numerous oxygenated stereocenters and the sensitive epoxide moieties in this compound are frequently installed using Sharpless asymmetric epoxidation and dihydroxylation reactions. thieme-connect.com The Sharpless asymmetric epoxidation of allylic alcohols is a cornerstone technique, used to create chiral epoxides which are versatile intermediates for further elaboration. nih.govthieme-connect.comunits.it This method has been applied to desymmetrize complex unsymmetrical divinyl methanols within the this compound framework, providing key monoepoxides with good diastereoselectivity. nih.gov
Similarly, the Sharpless asymmetric dihydroxylation is essential for creating diol functionalities with controlled stereochemistry. nih.govnih.gov A significant challenge in the synthesis of this compound is the presence of multiple double bonds. Chemists have successfully achieved regioselective dihydroxylation of a specific alkene in the presence of a diene. For instance, the C18-C19 alkene was selectively dihydroxylated over the C13–C15 diene using AD-mix-β®, a selectivity attributed to favorable π-stacking interactions between an aromatic ring in the substrate and the chiral ligand. nih.govnih.gov
Table of Key Reactions in this compound Synthesis
| Reaction Type | Application in this compound Synthesis | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Retrosynthetic Disconnection | Overall strategy for total synthesis | Suzuki-Miyaura, Aldol, HWE, Macrolactonization | nih.govnih.gov |
| Retrosynthetic Disconnection | Alternate strategy for total synthesis | Late-stage epoxidation, Aldol, Esterification | nih.gov |
| Asymmetric Aldol Reaction | Formation of C18-C19 bond and C21-C23 stereocenters | Boron-mediated (Evans), Titanium-mediated (Crimmins) | nih.govnih.govnih.gov |
| Asymmetric Allylic Alkylation (AAA) | Setting C16 stereochemistry | Palladium catalyst, Chiral ligands | nih.govresearchgate.net |
| Sharpless Asymmetric Epoxidation | Formation of chiral epoxides (e.g., at C7-C8) | Ti(OiPr)4, DET, TBHP | nih.govthieme-connect.com |
| Sharpless Asymmetric Dihydroxylation | Regioselective formation of C18-C19 diol | AD-mix-β® | nih.govnih.gov |
| Ring-Closing Metathesis (RCM) | Macrocyclization | Grubbs or Schrock catalyst | nih.gov |
Diene Construction Techniques
Non-Transition Metal Mediated Diene Formation
Macrocyclization Strategies
The closure of the 26-membered macrocycle is a critical and often low-yielding step in the synthesis of macrolides like this compound. The selection of the macrocyclization strategy depends heavily on the chosen disconnection and the functional groups present in the seco-acid precursor.
The Horner-Wadsworth-Emmons (HWE) reaction has proven to be a particularly effective method for the macrocyclization of this compound precursors. nih.gov In a remarkable discovery, researchers found that the intramolecular HWE olefination could occur spontaneously. nih.govacs.org Upon oxidation of the C9 alcohol in the seco-acid precursor to the corresponding aldehyde 4 , the molecule was observed to undergo spontaneous cyclization to provide the desired macrocycle 22 . nih.gov The reaction could be driven to completion by the addition of reagents such as lithium chloride (LiCl) and Hünig's base, or barium hydroxide (B78521) (Ba(OH)₂), affording the macrolactone in good yield (51%). nih.govresearchgate.net This spontaneous macrocyclization represents a highly efficient route to the complex 26-membered ring system.
Ring-closing metathesis (RCM) is a powerful tool for the formation of large rings and has been successfully applied in the synthesis of several amphidinolide analogues. researchgate.netnih.gov In the context of this compound and related structures, RCM was used to form the macrocyclic ring with high efficiency and selectivity. nih.gov This strategy often involves the use of a ruthenium-based catalyst, such as the Grubbs catalyst, to join two terminal olefins on a linear precursor. A notable application involved an RCM reaction that engaged a vinyl epoxide as one of the reaction partners, demonstrating the robustness of this method even in the presence of sensitive functional groups. nih.gov The success of RCM provides a convergent and flexible approach to the macrocyclic core of the amphidinolide family. researchgate.net
Macrolactonization, the intramolecular esterification of a seco-acid, is a classic and widely used strategy for the synthesis of macrolides. nih.gov Several macrolactonization methods have been explored for this compound and its congeners. The Yamaguchi macrolactonization, which employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) intermediate, has been utilized. oregonstate.eduacs.org Another effective method involves the use of a bulky acid anhydride developed by Shiina, which provided the 25-membered macrolactone of a related amphidinolide in excellent yield. oregonstate.edu The Mitsunobu reaction, involving the activation of the alcohol with triphenylphosphine (B44618) and an azodicarboxylate, has also been considered for the C1-O-C25 ester bond formation, although it was noted as a non-trivial step for an α,β-unsaturated seco-acid. nih.gov These methods rely on the activation of the carboxylic acid to facilitate the intramolecular cyclization under high dilution conditions to favor the macrocycle over intermolecular polymerization.
Table 3: Comparison of Macrocyclization Strategies
| Strategy | Key Reaction | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| HWE Macrocyclization | Intramolecular olefination | Spontaneous, LiCl/Hünig's base, or Ba(OH)₂ | Spontaneous cyclization observed upon formation of the seco-aldehyde; high efficiency. | nih.govacs.orgnih.gov |
| Ring-Closing Metathesis | Olefin metathesis | Grubbs catalyst (Ruthenium-based) | Highly convergent and efficient for large ring formation; tolerant of various functional groups. | researchgate.netnih.gov |
Ring-Closing Metathesis (RCM) Approaches
Key Coupling Reactions in Total Synthesis
The construction of the complex carbon skeleton of this compound has necessitated the use of highly efficient and stereoselective coupling reactions. Synthetic chemists have prominently featured Suzuki-Miyaura, Stille-Migita, and nickel-catalyzed reductive couplings to forge critical carbon-carbon bonds.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura cross-coupling reaction has been a cornerstone in several synthetic approaches to this compound and its analogs. This palladium-catalyzed reaction, which joins an organoboron compound with an organohalide, has proven effective for creating key C-C bonds within the molecule's framework.
One notable application involves the coupling of a (B)-alkylborane, derived from a fragment of the molecule, with a vinyl iodide to construct a significant portion of the carbon chain. nih.gov For instance, in the synthesis of Amphidinolide J, a related macrolide, a B-alkyl Suzuki-Miyaura coupling was instrumental in forming the C4-C5 bond. nih.govmdpi.com This strategy often involves the transformation of a terminal alkene in one fragment into a borane, which is then coupled with a vinyl iodide from another fragment under palladium catalysis. mdpi.com This approach highlights the reaction's utility in connecting complex molecular fragments late in the synthesis. mdpi.com
Stille-Migita Cross-Coupling Protocols
The Stille-Migita cross-coupling, which pairs an organotin compound with an organohalide, has also been a valuable tool in the synthesis of this compound and its congeners. This reaction is particularly noted for its tolerance of a wide range of functional groups, a crucial feature when dealing with highly functionalized intermediates.
A significant breakthrough in the synthesis of the amphidinolide B, G, and H series was the development of a modified, fluoride-free Stille-Migita protocol. nih.gov This was critical for coupling fragments at the congested and chemically sensitive 1,3-diene site. nih.gov Standard conditions often proved ineffective, but a protocol utilizing [Pd(PPh3)4], copper thiophene-2-carboxylate (B1233283) (CuTC), and [Ph2PO2][NBu4] allowed for high yields without compromising sensitive silyl (B83357) protecting groups. researchgate.net However, attempts to use an intramolecular Stille coupling for macrocyclization have been met with challenges, sometimes leading to undesired dimerization products instead of the intended ring closure. researchgate.net
Nickel-Catalyzed Reductive Coupling Reactions
Nickel-catalyzed reductive couplings have emerged as a powerful method for the formation of C-C bonds and the installation of stereocenters in the synthesis of various amphidinolides. nih.gov These reactions often involve the coupling of alkynes with aldehydes or epoxides. nih.gov
In the context of B-type amphidinolides, research has explored the reductive coupling of 1,3-enynes and ketones. mit.edumit.edu While this method worked well with simpler substrates, it faced limitations when applied to the more complex intermediates required for the total synthesis of this compound. mit.edumit.edu However, for other amphidinolides like T1 and T4, an intramolecular nickel-catalyzed reductive coupling of an alkyne and an aldehyde was successfully employed for macrocyclization, forming a key C-C bond and setting a stereocenter with high diastereoselectivity. nih.govacs.org This highlights the potential and the specific challenges of applying this methodology across the diverse amphidinolide family.
Protecting Group Strategies and Deprotection Challenges
Commonly employed protecting groups in this compound syntheses include various silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS), to mask hydroxyl groups. nih.govnih.gov Acetates and para-methoxybenzyl (PMB) ethers have also been utilized. mdpi.comnih.gov The strategic differentiation of these groups is essential to allow for selective deprotection at various stages of the synthesis.
However, the deprotection steps, particularly in the final stages, present significant hurdles. The presence of labile functionalities, such as the allylic epoxide, makes the molecule susceptible to decomposition under many standard deprotection conditions. nih.gov For instance, attempts to remove silyl groups using fluoride-based reagents or acidic conditions have often led to the breakdown of the molecular structure. nih.gov This has necessitated the development of carefully orchestrated deprotection sequences or the use of milder reagents. In one successful synthesis, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) was found to be effective for the global deprotection of silyl ethers in the presence of the sensitive epoxide moiety. nih.gov The choice of protecting groups on certain fragments was also found to influence the stereochemical outcome of key reactions, such as aldol additions, adding another layer of complexity to the strategic planning. oregonstate.edu
Comparison of Diverse Total Synthesis Routes to this compound
Several research groups have undertaken the challenge of the total synthesis of this compound, each employing a unique strategic approach. A comparative analysis of these routes reveals different solutions to the common challenges of constructing the macrocycle, installing the numerous stereocenters, and navigating the sensitive functional group landscape.
One of the first successful total syntheses of this compound was reported by the Carter group. nih.govnih.gov Key features of their approach include a diastereoselective aldol condensation to set the C18 stereocenter, a spontaneous Horner-Wadsworth-Emmons macrocyclization, and a late-stage construction of the allylic epoxide. nih.gov This route was notable for its development of a non-transition metal-mediated method for building the C13-C15 diene. nih.gov
Another prominent approach by Fürstner and coworkers, while targeting a range of B, G, and H-type amphidinolides, established a convergent and flexible blueprint. nih.gov A critical step in their strategy was the use of a highly optimized Stille-Migita cross-coupling to form the congested 1,3-diene. nih.gov Macrocyclization was efficiently achieved via a ring-closing metathesis (RCM) involving a vinyl epoxide. nih.gov
The various approaches can be broadly compared based on their key bond-forming and macrocyclization strategies, as summarized in the table below.
| Research Group | Key C-C Bond Formations | Macrocyclization Strategy | Key Features |
| Carter | Diastereoselective aldol condensation, Non-transition metal diene synthesis. nih.gov | Spontaneous Horner-Wadsworth-Emmons reaction. nih.govnih.gov | Late-stage allylic epoxide formation. nih.govnih.gov |
| Fürstner | Optimized Stille-Migita cross-coupling. nih.gov | Ring-closing metathesis (RCM). nih.gov | Convergent and flexible for various amphidinolides. nih.gov |
| Toste/Carter | (Initial explorations) Suzuki-Miyaura coupling. nih.gov | (Not fully realized in early reports) | Focused on fragment synthesis and initial coupling studies. nih.gov |
These diverse strategies underscore the complexity of this compound and the ingenuity of synthetic chemists in devising pathways to this potent natural product. Each route offers unique insights into the art and science of total synthesis, balancing efficiency, convergency, and the ability to overcome significant chemical obstacles.
Investigation of Biological Activities and Molecular Interactions of Amphidinolide B1
Cytotoxic Activity Research in Cellular Models (excluding clinical trials)
Amphidinolide B1 has demonstrated marked cytotoxic activity against various cancer cell lines, establishing it as one of the most potent members of the amphidinolide family. nih.govacs.org
Anti-proliferative Effects in Cancer Cell Lines
Initial studies revealed the potent cytotoxic nature of this compound. nih.govacs.org It has shown significant activity against the L1210 murine leukemia cell line, with a reported IC50 value of 0.14 ng/mL. nih.govacs.org The amphidinolide B series of compounds, including B1, have also displayed potent cytotoxicity at nanomolar concentrations against human tumor cell lines, with a notable selectivity towards human colorectal carcinoma cells. mdpi.com The cytotoxic prowess of amphidinolides is a defining characteristic of this class of marine natural products. nih.govmdpi.com
Table 1: Cytotoxic Activity of this compound in a Cancer Cell Line
| Cell Line | Organism | Cell Type | IC50 (ng/mL) |
|---|---|---|---|
| L1210 | Murine | Leukemia | 0.14 nih.govacs.org |
Induction of Programmed Cell Death Pathways
While the precise mechanisms of cell death induced by this compound are not fully elucidated, its potent cytotoxic activity suggests the activation of programmed cell death pathways, such as apoptosis. The disruption of fundamental cellular processes, like the dynamics of the actin cytoskeleton, is a known trigger for apoptosis. cytomorpholab.comnih.gov The interaction of this compound with actin, a critical component of the cytoskeleton, points towards a mechanism that could initiate such a cellular demise cascade. nih.govnih.gov The process of apoptosis is a non-lytic form of cell death crucial for removing damaged cells without inducing inflammation. frontiersin.org
Antifungal Activity Studies
In addition to its anti-cancer potential, the broader class of amphidinolides, to which this compound belongs, has been investigated for antimicrobial properties. While specific data for this compound's antifungal activity is limited in the provided context, related compounds from the Amphidinium genus have shown efficacy against various fungal strains. nih.govresearchgate.net For instance, other amphidinolides and related compounds have demonstrated activity against fungi like Aspergillus niger and Candida albicans. mdpi.comnih.govmdpi.com This suggests that this compound may also possess antifungal properties, a common trait among this family of marine metabolites. nih.gov
Influence on Cellular Processes and Structures
The primary molecular target identified for several amphidinolides, including B1, is the cytoskeletal protein actin. nih.govresearchgate.net This interaction underpins its profound effects on cellular structure and function.
Modulation of Actin-Myosin Complex Activity
A key discovery regarding this compound's mechanism of action was its ability to activate the interaction between actin and myosin. nih.govmdpi.com This activation leads to an increase in the ATPase activity of the actomyosin (B1167339) complex. nih.govmdpi.comnih.gov The enhancement of actomyosin ATPase activity by this compound occurs in a concentration-dependent manner and suggests a direct interaction with the actin-myosin complex. nih.gov This modulation of the actomyosin complex, which is fundamental to muscle contraction and other cellular motile processes, highlights a significant aspect of this compound's bioactivity. nih.govmdpi.com
Impact on Actin Filament Dynamics (Stabilization/Destabilization)
The influence of this compound on actin filament dynamics is an area of ongoing investigation. While detailed reports on its direct effect on actin structure and dynamics are not extensively available, its structural similarity to amphidinolide H1, a known F-actin stabilizer, suggests a potentially similar mode of action. nih.govmdpi.com Amphidinolide H1 has been shown to stabilize F-actin through a novel mechanism, and it is plausible that this compound shares this capability. nih.govresearchgate.net The broader family of amphidinolides exhibits diverse effects on actin, with some members like amphidinolides J and X acting as F-actin destabilizers, while others, such as H1 and K, are stabilizers. nih.govresearchgate.net This diversity underscores the nuanced and specific interactions each amphidinolide has with the actin cytoskeleton. nih.gov
Effects on Cytoskeletal Organization
Initial investigations into the biological activity of this compound revealed its interaction with the cytoskeleton, a critical component for maintaining cell structure and function. Specifically, early reports indicated that this compound increases the activity of actomyosin, the protein complex responsible for muscle contraction and various forms of cell motility. researchgate.netmdpi.com This suggests a potential modulatory effect on the actin filament network.
While detailed studies on this compound's direct impact on cytoskeletal architecture are less extensive compared to some other members of the amphidinolide family, the known interactions of its close structural relatives provide valuable context. For instance, amphidinolide H1, which shares significant structural similarities with this compound, has been shown to be a potent stabilizer of F-actin (filamentous actin). mdpi.comresearchgate.net This stabilization is achieved through a novel mechanism involving covalent binding to actin. mdpi.comresearchgate.net Given the structural parallels, it is plausible that this compound may exert a similar, though perhaps distinct, influence on actin dynamics. mdpi.com
In contrast to F-actin stabilizers, other amphidinolides like J and X have been identified as F-actin destabilizers. researchgate.netnih.gov This functional diversity within the amphidinolide family underscores the subtle structural determinants that govern their specific interactions with the cytoskeleton. The effects of various amphidinolides on actin highlight the cytoskeleton as a key target for this class of macrolides. researchgate.netnih.gov While this compound is known to interact with actin, more precise details regarding its specific effects on the organization of actin filaments and microtubules remain an area for further investigation. mdpi.comnih.gov
Molecular Target Identification and Validation Research
The identification of the precise molecular targets of bioactive natural products is a crucial yet often challenging step in drug discovery and chemical biology. ufl.edu For this compound, research has pointed towards the cytoskeletal protein actin as a primary target. researchgate.netnih.gov The limited availability of this compound from its natural source, the dinoflagellate Amphidinium sp., has historically posed a significant hurdle to in-depth target validation studies. nih.govmdpi.comnih.gov However, advances in total synthesis have begun to alleviate this supply issue, enabling more detailed biological investigations. nih.govnih.govacs.org
Biochemical Approaches to Target Elucidation
Biochemical assays have provided the foundational evidence for the interaction between this compound and actin. A key early finding was that this compound activates the actin-myosin complex, leading to an increase in the ATPase activity of actomyosin. mdpi.com This enzymatic activity is fundamental to the process of muscle contraction and other cellular movements driven by the actin cytoskeleton. By enhancing actomyosin ATPase activity, this compound effectively promotes the contraction of myofilaments. mdpi.com
While this demonstrates a functional interaction with the actin-myosin machinery, further biochemical studies are needed to delineate the precise mechanism. For comparison, the closely related amphidinolide H1 was shown to covalently bind to actin, specifically to the amino acid residue Tyr200 in subdomain 4. mdpi.com It is hypothesized that this occurs via a reaction with the vinyl epoxide moiety present in amphidinolide H1. mdpi.com Given the structural similarities, a similar covalent interaction is a plausible, though unconfirmed, mechanism for this compound. mdpi.com
Chemical Proteomics and Affinity-Based Probing Techniques
Chemical proteomics and affinity-based probing are powerful techniques for identifying the direct binding partners of small molecules within a complex cellular environment. rsc.org These methods typically involve chemically modifying the natural product with a tag or linker to facilitate its use as a "bait" in pull-down experiments. rsc.org
Affinity chromatography is a classical and effective method for target identification. ufl.edulongdom.org In this approach, a derivative of the bioactive compound, such as this compound, would be immobilized on a solid support or resin. rsc.org This "affinity matrix" is then incubated with a cell lysate. Proteins that specifically bind to the immobilized this compound are captured, while non-binding proteins are washed away. longdom.org The captured proteins can then be eluted and identified using techniques like mass spectrometry. The main challenge for applying this to natural products is the synthesis of a suitable affinity probe that retains biological activity. rsc.org
Modern advancements in chemical proteomics often employ "click chemistry" to attach reporter tags, which can streamline the process of identifying protein targets from complex mixtures. rsc.org While specific applications of these advanced techniques to this compound are not yet widely reported, they represent a promising future direction for definitively identifying its full range of cellular interactors.
Computational Modeling of Ligand-Target Interactions
Computational modeling, including molecular docking, offers a valuable in-silico approach to predict and analyze the binding of a ligand like this compound to its potential protein target. sums.ac.ir Molecular docking simulations can provide insights into the binding energy, preferred binding pose, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the small molecule and the protein's active site. chemrxiv.orgmdpi.com
In the context of this compound, docking studies could be performed using the known three-dimensional structure of actin to explore potential binding sites and predict the binding mode. Such studies can help to formulate hypotheses that can then be tested experimentally. For instance, docking could help to determine if this compound binds to the same or a different site on actin as other known actin-binding natural products.
Furthermore, molecular dynamics simulations can be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com These computational tools, when used in conjunction with experimental data, can provide a detailed picture of the molecular recognition events that underlie the biological activity of this compound.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis
Structure-activity relationship (SAR) studies are essential for understanding which parts of a molecule are critical for its biological activity. chemmethod.com By synthesizing and testing various analogs of a natural product, researchers can probe the importance of different functional groups and stereochemical features. cam.ac.uk For this compound, total synthesis has not only provided access to the natural product itself but has also opened the door to creating a library of "non-natural" analogs for SAR studies. nih.gov
Impact of Stereochemistry on Biological Activity (e.g., Epoxide Stereochemistry)
The complex three-dimensional structure of this compound, with its multiple stereocenters, presents a rich platform for investigating the role of stereochemistry in its biological function. nih.gov Research on the closely related amphidinolide B2 has demonstrated that stereochemistry, particularly that of the epoxide ring, is a significant determinant of its potent anticancer activity. nih.govnih.govacs.org
In one study, the proposed structure of amphidinolide B2 was found to be over 12 times more potent against human DU145 prostate cancer cells than its C8,9-epimer and C18-epimer. nih.govnih.govacs.org This dramatic difference in activity underscores the critical role of the precise spatial arrangement of the epoxide and other stereocenters for effective interaction with its cellular target. nih.govnih.gov These findings strongly suggest that the stereochemistry of the epoxide in this compound is also likely to be a key factor in its biological effects. nih.govnih.gov The synthesis of various stereoisomers of this compound and the evaluation of their biological activities will be crucial for fully elucidating these structure-activity relationships.
Table 1: Comparative Cytotoxicity of Amphidinolide B2 and its Epimers
| Compound | Cell Line | IC50 (nM) |
| Proposed Amphidinolide B2 | DU145 (Prostate Cancer) | 3.3 ± 0.9 |
| C8,9-epimer of Amphidinolide B2 | DU145 (Prostate Cancer) | > 40 |
| C18-epimer of Amphidinolide B2 | DU145 (Prostate Cancer) | > 40 |
| Proposed Amphidinolide B2 | MDA-MB-435 (Melanoma) | 94.5 ± 8.0 |
| Proposed Amphidinolide B2 | KG1a (Acute Myeloid Leukemia) | 3.3 ± 0.9 |
| Proposed Amphidinolide B2 | HL60 (Acute Myeloid Leukemia) | 7.4 ± 0.6 |
| Data sourced from research on the total synthesis and biological evaluation of amphidinolide B analogs. nih.govnih.govacs.org |
Modifications of Macrolactone Ring and Side Chains
The investigation into the structure-activity relationships (SAR) of this compound and its congeners has revealed that the macrolactone core's stereostructure is a highly critical parameter for its potent cytotoxicity. researchgate.net In contrast, certain modifications to the side chains have been shown to be more tolerable, often not diminishing the biological activity to a significant extent. researchgate.net
Key insights into the SAR of the macrolactone ring have been derived from the synthesis and biological evaluation of various stereoisomers and analogues. For instance, the stereochemistry of the epoxide ring within the macrocycle is a significant determinant of anticancer activity. nih.govresearchgate.net Studies on diastereomers of the proposed structure of amphidinolide B2, which differs from this compound in the stereochemistry at C18, demonstrated this point clearly. The proposed structure of amphidinolide B2 was found to be over 12-fold more potent than its C8,9-epimer and C18-epimer in human DU145 prostate cancer cells, highlighting the sensitivity of the molecule's activity to stereochemical changes in the macrolactone ring. nih.govresearchgate.net
Furthermore, the total synthesis of various amphidinolides, including B1, G1, and H1, has provided access to a range of analogues. mpg.de The evaluation of these synthetic analogues has consistently pointed to the rigidity and specific conformation of the 26-membered macrocycle as being essential for its potent biological profile. nih.govnih.gov Modifications that alter this conformation often lead to a significant drop in activity. acs.org
The following table summarizes the effects of specific modifications on the biological activity of amphidinolide B analogues.
| Analogue/Modification | Position of Modification | Observed Effect on Cytotoxicity | Reference |
| Proposed Amphidinolide B2 | C18 epimer of this compound | Potent anti-tumor activity (nM range) | nih.govnih.gov |
| 8,9-epi-Amphidinolide B1 | Epoxide stereocenter (C8, C9) | Reduced potency compared to parent compound | nih.gov |
| C8,9-epimer of proposed Amphidinolide B2 | Epoxide stereocenter (C8, C9) | >12-fold less potent than proposed Amphidinolide B2 | researchgate.net |
| C18-epimer of proposed Amphidinolide B2 | Hydroxyl stereocenter (C18) | >12-fold less potent than proposed Amphidinolide B2 | researchgate.net |
| Amphidinolide V analogues | Side Chain | Alterations did not significantly diminish cytotoxicity | researchgate.net |
Design and Synthesis of Simplified Analogues
The significant structural complexity of this compound, with its large 26-membered macrolactone ring and nine stereogenic centers, presents a formidable challenge for total synthesis and subsequent analogue generation. nih.govnih.gov To overcome these hurdles and to better probe the pharmacophore of this potent natural product, researchers have pursued the design and synthesis of simplified analogues. This function-oriented synthesis approach aims to retain the key structural motifs responsible for biological activity while reducing the synthetic complexity. researchgate.netstanford.edu
The design of simplified analogues is often guided by retrosynthetic analysis, which breaks the complex molecule down into smaller, more manageable fragments. nih.govnih.gov For the amphidinolide B family, this involves dissecting the molecule into key building blocks, such as the C1-C9 southern fragment, the C10-C17 western fragment, and the C18-C26 northern fragment. nih.govnih.gov By developing flexible synthetic routes to these fragments, various simplified analogues can be assembled. For example, a flexible synthesis of the C(18)–C(34) fragment of the related amphidinolide C was designed specifically to allow for the creation of diverse side chain analogues for SAR studies. nih.gov
One common strategy in designing simplified analogues is to replace complex structural elements with simpler, synthetically more accessible moieties that are hypothesized to serve a similar function. For example, intricate stereochemical arrays might be simplified, or certain non-essential functional groups removed. The goal is to identify the minimal structural components required for potent cytotoxicity. This approach has been successfully applied to other complex natural products, where simplified analogues have maintained the potent anticancer activity of the parent compound. researchgate.net
The synthesis of these simplified analogues relies on a toolbox of modern organic chemistry reactions. Key reactions employed in the synthesis of the amphidinolide core and its fragments include Horner-Wadsworth-Emmons (HWE) olefination, aldol (B89426) condensations, Sharpless epoxidation, and various cross-coupling reactions like Suzuki-Miyaura coupling. nih.govnih.gov Macrocyclization, the crucial step to form the large lactone ring, is often achieved using methods like Yamaguchi or Shiina macrolactonization. nih.govnih.gov The development of efficient macrocyclization strategies for these complex systems is a key area of research, as this step can be low-yielding due to competing oligomerization reactions. nih.govacs.org
Through the systematic design, synthesis, and biological evaluation of such simplified analogues, researchers aim to pinpoint the essential pharmacophoric elements of this compound, paving the way for the development of novel and more synthetically accessible anticancer agents. researchgate.net
Future Directions and Research Challenges
Development of More Efficient and Scalable Synthetic Methodologies
A primary challenge lies in the stereoselective construction of its complex architecture, which includes multiple stereocenters, a sensitive s-cis-diene, and a labile allylic epoxide. nih.govh2chemistry.com For instance, some reported syntheses have encountered issues with scale-dependent reactions, where yields significantly decrease when the reaction is scaled up. nih.gov Overcoming these limitations requires the development of novel and more efficient synthetic strategies.
Future research in this area will likely focus on:
Novel Catalytic Methods: The development of new catalytic methods for key bond formations, such as the construction of the diene and the macrocyclization, could significantly shorten the synthetic sequence and improve yields. nih.govresearchgate.net For example, a non-transition-metal-mediated method for the construction of the C13-C15 diene has been explored. nih.gov
The ultimate goal is to develop a synthetic route that is not only elegant in its chemical strategy but also practical and scalable, enabling the production of sufficient quantities of amphidinolide B1 for in-depth biological studies and potential preclinical development. mdpi.com
Exploration of Novel Biological Targets Beyond Actin
The primary known biological target of this compound is actin. nih.govmdpi.com It has been shown to activate the interaction between actin and myosin, leading to an increase in the ATPase activity of the actomyosin (B1167339) complex. nih.govmdpi.com This mechanism is distinct from other actin-targeting agents, highlighting the unique nature of this compound's bioactivity.
However, given its potent and selective cytotoxicity against various cancer cell lines, it is plausible that this compound may interact with other cellular targets that contribute to its anticancer effects. mdpi.com The structural complexity of this compound suggests the possibility of multiple binding partners within the cell.
Future research should aim to:
Identify Novel Binding Proteins: Employing modern chemical biology techniques, such as affinity chromatography and photoaffinity labeling, coupled with proteomic analysis, could uncover new protein targets of this compound.
Elucidate Downstream Signaling Pathways: Investigating the cellular signaling pathways modulated by this compound will provide a more comprehensive understanding of its mechanism of action beyond its direct interaction with actin.
Compare with Other Amphidinolides: A comparative study of the biological targets of different amphidinolide family members could reveal structure-dependent target specificity and provide insights into the evolution of their bioactivity. nih.govresearchgate.net For instance, while this compound activates the actomyosin complex, other amphidinolides like H1 and K are F-actin stabilizers, and J and X are F-actin destabilizers. nih.govresearchgate.net
Uncovering novel biological targets will not only deepen our understanding of this compound's mode of action but may also open up new therapeutic avenues for this potent natural product.
Advanced SAR Studies for Optimized Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.comspirochem.com For this compound, initial SAR studies, often limited by the availability of natural analogues, have provided some key insights. h2chemistry.com It is understood that structural elements like the s-cis-diene, the ketone at C-20, and the alkenyl epoxide are important for its high biological activity. h2chemistry.com The stereochemistry of the epoxide has also been identified as a significant factor for its anticancer activity. nih.gov
However, a more systematic and comprehensive SAR study is needed to fully delineate the pharmacophore of this compound. This requires the synthesis of a diverse library of analogues with systematic modifications to different parts of the molecule.
Future SAR studies should focus on:
Systematic Modification of Key Functional Groups: Synthesizing analogues with alterations to the epoxide, the diene system, the hydroxyl groups, and the macrocyclic ring to probe their individual contributions to potency and selectivity.
Computational Modeling: Utilizing computational methods, such as molecular modeling, to predict the binding of this compound analogues to its target(s) and to guide the design of new, more potent compounds. oncodesign-services.com
Diverted Total Synthesis: Leveraging the flexibility of total synthesis to create "unnatural" analogues with significant structural changes, which could lead to improved pharmacological properties. mpg.denih.gov
Through advanced SAR studies, it may be possible to design simplified analogues of this compound that retain or even exceed its biological potency while being more synthetically accessible.
Investigation of this compound in Complex Biological Systems (Non-Clinical)
While in vitro studies have established the potent cytotoxicity of this compound against various cancer cell lines, its effects in more complex biological systems remain largely unexplored. nih.govmdpi.com Moving beyond single-cell-line assays to more physiologically relevant models is a critical step in evaluating its therapeutic potential.
Future non-clinical investigations should include:
3D Cell Culture Models: Testing the efficacy of this compound in spheroids and organoids, which better mimic the three-dimensional architecture and microenvironment of solid tumors.
Co-culture Systems: Evaluating the effects of this compound in co-culture systems that include other cell types found in the tumor microenvironment, such as fibroblasts and immune cells, to understand its impact on cell-cell interactions.
Animal Models of Disease: Conducting studies in animal models of cancer to assess the in vivo efficacy, pharmacokinetics, and biodistribution of this compound. These studies are essential for determining its potential as a drug candidate.
Investigating the activity of this compound in these complex biological systems will provide a more realistic assessment of its therapeutic potential and will be crucial for guiding its future development.
Addressing Limited Material Availability for Comprehensive Studies
A major bottleneck that has hampered the comprehensive biological evaluation of this compound is its extremely limited availability from natural sources. mdpi.comh2chemistry.com The dinoflagellate Amphidinium sp. produces only minute quantities of the compound, making its isolation in sufficient amounts for extensive studies a significant challenge. mdpi.comh2chemistry.com
While total synthesis offers an alternative source, current methods are not yet efficient enough for large-scale production. mdpi.com This scarcity of material severely restricts the scope and scale of biological research that can be conducted.
Strategies to overcome this challenge include:
Optimization of Fermentation Conditions: Further research into the cultivation of Amphidinium sp. could lead to optimized fermentation conditions that enhance the production of this compound.
Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathway of this compound could open the door to metabolic engineering approaches to increase its yield in the natural producer or to express the pathway in a more tractable heterologous host. mdpi.com
Development of Scalable Syntheses: As discussed in section 6.1, the development of highly efficient and scalable total syntheses is paramount to ensuring a sustainable supply of this compound for research and development. mdpi.com
Addressing the challenge of material availability is a prerequisite for unlocking the full scientific and therapeutic potential of this compound. A multi-pronged approach combining improved natural production methods with more efficient synthetic routes will be essential for advancing this promising marine natural product from a laboratory curiosity to a potential therapeutic agent.
Q & A
Q. What are the key steps in the total synthesis of amphidinolide B1?
The total synthesis involves a 25-step linear sequence starting from commercially available lactic acid. Critical steps include:
- Stereoselective dihydroxylation of C18,19-ene using AD Mixβ* to yield a 6:1 diastereomeric ratio (dr) of C18,19-diols .
- Aldol coupling between western and eastern subunits under LDA/TMEDA conditions at -100°C, achieving 8:1 dr for C18 stereochemistry .
- Macrocycle closure via Yamaguchi esterification and Ba(OH)₂-mediated hydrolysis, yielding the 26-membered lactone core .
Q. What reagents are critical for dihydroxylation in the synthesis of this compound subunits?
The AD Mixβ* system (K₂OsO₂·4H₂O, (DHQ)₂PHAL, K₃Fe(CN)₆) in t-BuOH/H₂O is used for asymmetric dihydroxylation of C18,19-ene, producing C18,19-diols with 10:1 dr. This step is pivotal for establishing stereochemistry in the eastern subunit .
Q. What is the significance of retrosynthetic analysis in planning this compound synthesis?
Retrosynthetic cleavage at C8 and C25 ester bonds divides the molecule into manageable fragments: an aldehyde (western subunit) and a ketophosphonate (eastern subunit). This strategy simplifies the assembly of the densely functionalized macrocycle .
Advanced Research Questions
Q. How do researchers address stereochemical challenges in the aldol coupling during this compound synthesis?
Stereochemical control at C18 is achieved through:
Q. What discrepancies exist between synthetic and isolated this compound/B2, and how are they analyzed?
NMR comparisons reveal discrepancies in H14 and H19a,b chemical shifts between natural and synthetic compounds. For example:
Q. How does TMEDA influence stereoselectivity in key reactions?
TMEDA accelerates reaction kinetics by coordinating with LDA, stabilizing transition states that favor 18S stereochemistry. Its addition increases reaction rates by 10-fold and reverses diastereomeric outcomes .
Q. What strategies are employed for macrocycle closure in this compound synthesis?
Macrocyclization is achieved via:
Q. How do NMR data comparisons contribute to structural validation of synthetic amphidinolides?
NMR analysis of synthetic intermediates (e.g., compound 21) confirms stereochemical assignments. For example, X-ray crystallography of C21-C26 fragments validates the syn-relationship between C16 and C18 alcohols, resolving ambiguities in natural product structures .
Methodological Considerations
- Data Contradiction Analysis : Cross-referencing synthetic NMR data with isolation reports (e.g., H14/H19 shifts) identifies structural inconsistencies, guiding iterative synthetic revisions .
- Reagent Optimization : Screening additives like TMEDA or adjusting solvent systems (e.g., THF/Et₂O mixtures) fine-tunes reaction outcomes for complex steps like aldol coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
